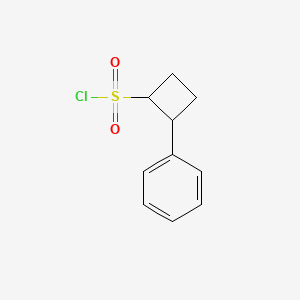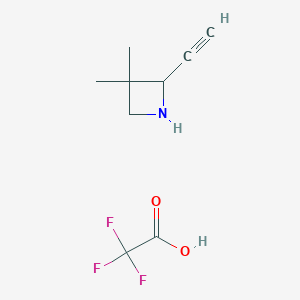
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N4O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with acetic acid and a carbamimidoylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate, acetic acid, and carbamimidoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an azetidine ring.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A precursor in the synthesis of the target compound.
Uniqueness
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H23N3O4 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
acetic acid;tert-butyl 3-(2-amino-2-iminoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-5-7(6-13)4-8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4) |
InChIキー |
OPLQQKFKFHYLNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CC(C1)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)


![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)




